8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-chloro-2-(3-pyridinylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C17H14ClN3O and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0825398 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies
The development of novel synthetic routes to access pyrido[4,3-b]indole derivatives and their functionalization has been a significant area of research. For instance, research has highlighted a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles as a method for constructing a variety of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation is crucial for forming the C-P bond, cyclization, and isomerization in one step, demonstrating the synthetic versatility of pyrido[4,3-b]indole derivatives (Su Chen et al., 2016).
Material Science and Organic Electronics
The electrochemical polymerization of dihydrobenzodipyrrole derivatives, including pyrido[1,2-a]indole and its isomers, has been explored for producing polymeric films with significant conductivity and charge storage ability. These findings suggest potential applications in material science and organic electronics, where these polymers could be utilized for advanced materials (G. Zotti et al., 1989).
Pharmaceutical Research
The pyrido[4,3-b]indole core is a common feature in many biologically active compounds. Research into the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles has shown promising results, highlighting the potential of these compounds as antineoplastic agents. This underscores the importance of the pyrido[4,3-b]indole scaffold in the development of new therapeutic agents (C. Nguyen et al., 1990).
Heterocyclic Chemistry
The exploration of new heterocyclic systems based on the pyrido[4,3-b]indole framework has been an ongoing area of interest. This includes the development of new tetracyclic systems, such as pyrazolo[4',3':5,6]pyrido[4,3-b]indoles, which have been synthesized from various precursors, demonstrating the structural diversity and synthetic accessibility of this class of compounds (Alice Maria Rolim Bernardino et al., 2000).
Properties
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-pyridin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-3-4-15-13(8-12)14-10-21(7-5-16(14)20-15)17(22)11-2-1-6-19-9-11/h1-4,6,8-9,20H,5,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWQGRKOXAHSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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